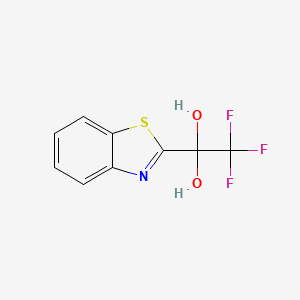

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol

Descripción general

Descripción

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol is a chemical compound with a complex structure. It belongs to the class of benzothiazole derivatives, which have diverse biological and pharmacological properties. Benzothiazoles are privileged bicyclic ring systems that occur naturally in marine organisms and plants. They exhibit a wide range of activities, including anticancer, antimicrobial, antidiabetic, and anti-inflammatory effects .

Synthesis Analysis

The synthesis of this compound involves several precursor substrates. Substituted 2-amino benzothiazoles, 2-amino-5-[(E)-phenyl diazenyl] benzoic acid, and 2-phenyl-4H benzo[d][1,3]oxazin-4-one are synthesized to form 1-(1,3-benzothiazol-2-yl)-2-phenyl quinazolin-4(3H)-ones. These compounds are obtained in excellent yields and their structures are confirmed using techniques such as IR, 1H NMR, mass spectrometry, and elemental analysis .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzothiazole ring fused with a quinazolinone ring. The trifluoroethane moiety is attached to the benzothiazole ring. The arrangement of atoms and functional groups within the molecule determines its properties and biological activity .

Chemical Reactions Analysis

The compound can participate in various chemical reactions due to its reactive sites. For example, it can undergo condensation reactions with aldehydes to form larger, bioactive structures. Additionally, it may be involved in cyclization reactions, oxidation processes, and other transformations. The specific reactions depend on the reaction conditions and the substituents present in the molecule .

Aplicaciones Científicas De Investigación

Organometallic Synthesis and Structural Analysis

1-(1,3-Benzothiazol-2-yl) derivatives are utilized in the synthesis of organometallic compounds. For instance, 1,4-Bis(benzothiazol-2-yl)benzene undergoes cyclopalladation to form nonpolymeric, acetate-bridged compounds with unique structural properties (B. O. and P. Steel, 1998).

Radiotracer Synthesis for Cancer Research

These compounds play a role in the development of radiotracers for cancer research. 2-(4-Aminophenyl)benzothiazole analogs, where the phenyl ring is substituted by a carborane cage, have been synthesized for potential use in imaging and therapy of cancer, particularly breast cancer (K. Gona et al., 2015).

Molecular Crystallography

1-(1,3-Benzothiazol-2-yl) derivatives are subjects of molecular crystallography to understand their molecular structure and properties. The crystal structure analysis of these compounds contributes to the understanding of their chemical behavior and potential applications (H. Fun et al., 2012).

Organic Synthesis

These derivatives are used in organic synthesis, particularly in creating trifluoroethylated unsymmetrical 1,3-diynes, which are valuable in various organic reactions and potential applications in pharmaceuticals (Jian Zheng et al., 2016).

Antimicrobial and Antifungal Research

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol derivatives have been explored for their antimicrobial and antifungal activities. Novel amides synthesized from these derivatives have shown promising activity against various bacterial and fungal strains (Vladimír Pejchal et al., 2015).

Fluorescent Compound Synthesis

These derivatives are key in synthesizing fluorescent compounds. The photo-physical properties of these compounds, such as their absorption-emission characteristics influenced by solvent polarity, are of significant interest in material science and bioimaging applications (Vikas Padalkar et al., 2011).

Mecanismo De Acción

Target of Action

Benzothiazole derivatives have been found to interact with various targets such as prothrombin and aryl hydrocarbon receptor .

Mode of Action

Benzothiazole derivatives are known to interact with their targets, leading to various biochemical changes

Biochemical Pathways

Benzothiazole derivatives have been associated with various biochemical pathways, but the exact pathways influenced by this specific compound remain to be determined .

Pharmacokinetics

It’s worth noting that the pharmacokinetic properties of a compound significantly impact its bioavailability and therapeutic potential .

Result of Action

Benzothiazole derivatives have been associated with various biological activities, suggesting that they may have diverse molecular and cellular effects .

Action Environment

It’s known that factors such as ph, temperature, and the presence of other molecules can significantly impact the action of a compound .

Propiedades

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethane-1,1-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2S/c10-9(11,12)8(14,15)7-13-5-3-1-2-4-6(5)16-7/h1-4,14-15H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXPMFEYSESOCLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

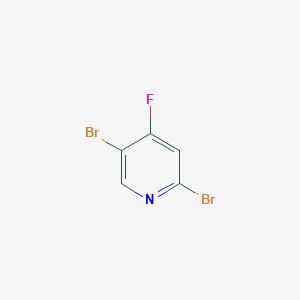

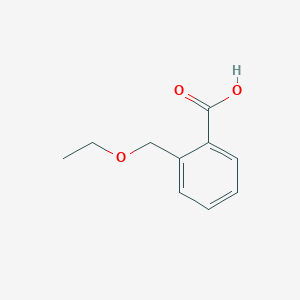

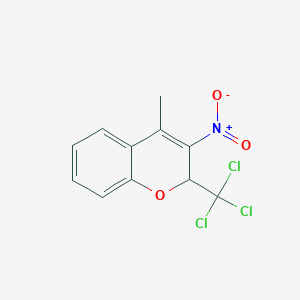

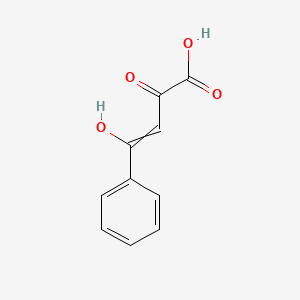

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[1-(2-Naphthylmethyl)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3075654.png)

![[1-(2-Chloro-6-fluorobenzyl)-3-oxo-2-piperazinyl]acetic acid](/img/structure/B3075668.png)